Cloprothiazole
Description
Historical Context and Evolution of Research on Cloprothiazole
The journey of this compound research began with its discovery by the French company Fabriques de produits de chimie organique de Laire in the 1960s. ncats.io Early scientific exploration centered on its fungicidal properties, with studies demonstrating its effectiveness against fungi both in laboratory settings and within living organisms. ncats.iogoogle.comjustia.com The initial focus was on its potential applications in agriculture and medicine as an antifungal agent. ncats.iogoogle.comjustia.com
Over time, the research trajectory of this compound broadened. The scientific community's attention expanded beyond its fungicidal capabilities to investigate its wider chemical and biological activities. This shift was partly influenced by the recognition that the thiazole (B1198619) ring, a key structural feature of this compound, is present in numerous biologically active compounds.
Current Research Landscape and Significance of this compound
Presently, this compound is gaining significance in both the pharmaceutical and agricultural industries. marketresearchintellect.com Market analyses suggest a growing demand for the compound, reflecting its increasing role in these sectors. statsndata.orgimrmarketreports.com The scientific community is actively investigating its therapeutic potential, aiming to uncover new applications. statsndata.org
Recent studies have emphasized the importance of the this compound group within the molecular framework of certain pesticides. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net For example, its incorporation into the neonicotinoid insecticide thiamethoxam (B1682794) is credited with the latter's efficacy against pests with piercing-sucking and chewing mouthparts. nih.govmdpi.com
Furthermore, research has progressed to the synthesis of novel this compound derivatives. A notable study highlighted a benzamide (B126) derivative incorporating a this compound substitution, which exhibited significant antidiabetic and antioxidant potential in preclinical studies. jmpas.com This specific derivative, known as compound 5h, is considered a promising lead for the development of new antidiabetic drugs. jmpas.comresearchgate.netresearchgate.net This ongoing research illustrates the compound's potential to be repurposed for applications beyond its original fungicidal use. marketresearchintellect.com
Multidisciplinary Research Approaches for this compound
The investigation of this compound is a prime example of a multidisciplinary research effort, integrating knowledge and techniques from various scientific fields.
Chemistry: Chemical research forms the foundation of this compound studies. This includes the synthesis of new derivatives, such as the aforementioned benzamide derivative. jmpas.comresearchgate.net Chemists also investigate the structure-activity relationship to understand how molecular modifications influence the compound's biological effects. researchgate.net
Pharmacology: Pharmacological studies are essential for evaluating the therapeutic potential of this compound and its analogs. onelook.comwikipedia.org These include in vivo experiments, such as those that revealed the antidiabetic and antioxidant properties in rat models. jmpas.com The exploration of its derivatives as potential glucokinase activators for treating type 2 diabetes is a key area of pharmacological research. researchgate.netresearchgate.net
Agricultural Science: In agriculture, research has concentrated on the function of the this compound group in pesticides. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net Studies have examined how compounds containing this moiety, such as thiamethoxam, affect plant physiology and offer protection against pests. researchgate.netresearchgate.net
Computational Science: Computational methods are increasingly integral to chemical and pharmaceutical research. Molecular docking studies, for instance, have been used to predict the interactions of this compound derivatives with biological targets like the glucokinase enzyme. researchgate.net These in silico techniques help researchers to identify and prioritize the most promising compounds for further experimental validation.
This collaborative approach is crucial for fully understanding and harnessing the potential of this compound and its related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloropropyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKQACOWZYBTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214991 | |
| Record name | Cloprothiazole [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6469-36-9 | |
| Record name | 5-(3-Chloropropyl)-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloprothiazole [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprothiazole [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloprothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKA5F0J75P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Cloprothiazole S Biological Actions
Molecular Mechanisms of Action
Detailed studies elucidating the comprehensive molecular mechanisms of action for cloprothiazole as an independent compound are not widely available. Its biological effects are primarily described in the context of the parent molecules it is part of.
Modulation of Neurotransmitter Systems in Central Nervous System Contexts
There is currently a lack of specific scientific literature detailing the direct modulatory effects of this compound on neurotransmitter systems within the central nervous system (CNS). While other thiazole-containing compounds, such as chlormethiazole, have well-documented interactions with GABA-A receptors, similar data for this compound is not present in the available research. nih.govnih.gov Compounds with anxiolytic, anticonvulsant, and hypnotic effects often interact with GABA-A receptors, but a direct link for this compound has not been established. mdpi.com The proper functioning of the CNS relies on a delicate balance between excitatory and inhibitory neurotransmitters, with GABA being the primary inhibitory neurotransmitter. marketresearchintellect.com However, any potential role of this compound in this system remains uninvestigated.
Elucidation of Antimicrobial Action Pathways
Information regarding the antimicrobial action pathways of this compound is scarce. While the similarly named compound, clotrimazole (B1669251), is a well-known antifungal agent that inhibits ergosterol (B1671047) synthesis in fungal cell membranes, this mechanism cannot be attributed to this compound without specific evidence. ontosight.aidrugbank.com The primary mechanisms of antimicrobial drugs include interference with cell wall synthesis, inhibition of protein synthesis, disruption of nucleic acid synthesis, and inhibition of metabolic pathways. youtube.comyoutube.com Some antimicrobial agents act by disrupting the cell membrane's integrity. youtube.com For instance, clotrimazole, when conjugated with carbon monoxide-releasing molecules (CORMs), exhibits synergistic antimicrobial activity by disorganizing the cell membrane and inhibiting peptidoglycan synthesis. nih.govnih.gov However, no such studies have been published for this compound.
Analysis of Insecticidal Action and Target Organism Pathways
The most significant body of evidence for the biological action of this compound comes from its role as a key structural component of the second-generation neonicotinoid insecticide, thiamethoxam (B1682794). mdpi.com The presence of the this compound group within the thiamethoxam molecule is credited with its significant efficacy against pests with piercing-sucking and chewing mouthparts. mdpi.comresearchgate.net
Thiamethoxam, and by extension the this compound moiety, exerts its insecticidal effect by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's nervous system. This interaction leads to the overstimulation of these receptors, resulting in paralysis and death of the target insect. While the broader mechanism of neonicotinoids is well-understood, the specific contribution of the this compound group to the binding and activation of nAChRs is a subject for more detailed molecular studies.
Furthermore, seed treatment with thiamethoxam has been shown to induce the emission of volatile organic compounds (VOCs) from plants, which can, in turn, affect the behavior of insects like aphids. mdpi.com For example, cyclohexene, one of the induced VOCs, can act as a repellent or an attractant to aphids depending on its concentration. mdpi.com This indicates an indirect pathway through which the this compound-containing insecticide can modulate insect behavior.
Cellular and Subcellular Targets of this compound
Specific cellular and subcellular targets of this compound as a standalone molecule have not been extensively identified. In the context of its inclusion in other compounds, the primary target is inferred from the action of the parent molecule.
For its insecticidal activity as part of thiamethoxam, the primary cellular target is the nicotinic acetylcholine receptor (nAChR) located in the postsynaptic membrane of neurons in insects.
In a different context, research on novel benzamide (B126) derivatives has explored their potential as antidiabetic agents. In these studies, a compound featuring a this compound substitution on a benzamide nucleus was identified as a lead molecule for activating the enzyme glucokinase . researchgate.netjmpas.com This suggests that in this molecular framework, this compound may contribute to the interaction with and activation of glucokinase, a key enzyme in glucose metabolism.
Structure Activity Relationship Sar Studies of Cloprothiazole and Its Analogs
Methodological Approaches in Structure-Activity Relationship Analysis
The exploration of the structure-activity relationships of thiazole (B1198619) derivatives employs a multi-faceted approach, combining synthetic chemistry with biological and computational evaluation to elucidate how molecular structure dictates biological function. nih.govmdpi.com A primary method involves the systematic synthesis of a series of analog compounds where specific parts of the molecule, such as substituents on the thiazole ring, are methodically altered. analis.com.my These libraries of related compounds are then subjected to biological screening to measure their activity against specific targets, such as microbial strains or enzymes. esisresearch.org
Rational drug design, guided by SAR principles, is a key strategy for developing novel antimicrobial agents from the thiazole class. nih.govmdpi.com This involves identifying a lead compound and creating variations to enhance potency, selectivity, or pharmacokinetic properties. Computational techniques are integral to modern SAR analysis. researchgate.net These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, offer predictive insights into the potential activity of novel derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net
Identification of Key Structural Determinants for Diverse Biological Activities
SAR studies on numerous thiazole derivatives have revealed that the nature and position of substituents on the thiazole ring are critical determinants of their biological activity, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov The thiazole nucleus itself is a crucial pharmacophore, but its efficacy is profoundly modulated by the functional groups attached to it, particularly at the C2, C4, and C5 positions. analis.com.my
For antimicrobial activity, specific patterns have emerged. For instance, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) at the para position of a phenyl ring attached to the thiazole core significantly enhanced antimicrobial activity. researchgate.net This suggests that electronic properties play a key role in the interaction with microbial targets. Similarly, the introduction of trichlorophenyl groups has been shown to yield considerable inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. analis.com.my The amphiphilic nature of certain thiazole derivatives, which facilitates their integration into microbial cell membranes, has also been identified as a contributor to their antimicrobial action. mdpi.com
In the context of Cloprothiazole, which has a 4-methyl and a 5-(3-chloropropyl) substituent, these general findings are highly relevant. The methyl group at C4 and the flexible, halogenated alkyl chain at C5 are the key structural features. SAR studies on analogs would typically involve modifying the length and halogenation of the alkyl chain at C5 and altering the substituent at C4 to explore the impact on fungicidal potency and spectrum.
| Structural Feature/Modification | Position on Thiazole Ring | Observed Impact on Biological Activity | Reference Compound Class |
| Electron-withdrawing group (e.g., -NO2) on phenyl substituent | C2 or C4 | Significant improvement in antimicrobial activity. | 2,4-Disubstituted Thiazoles |
| Electron-donating group (e.g., -OCH3) on phenyl substituent | C2 or C4 | Enhanced antimicrobial activity. | 2,4-Disubstituted Thiazoles |
| Halogenation (e.g., Chlorine) | Phenyl substituent or benzofused ring | Increased potency against C. albicans. | Benzothiazoles |
| Fused heterocyclic nucleus (e.g., Benzothiazole) | - | Enhances activity against Staphylococcus aureus. | Benzothiazoles |
| Combination with other heterocycles (e.g., pyrazoline, triazole) | C2 or C5 | Can produce compounds with potent and broad-spectrum antimicrobial activity. | Thiazole Hybrids |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
QSAR modeling is a powerful computational methodology used to establish a mathematical correlation between the chemical structure of compounds and their biological activity. kashanu.ac.ir For thiazole derivatives, various 2D and 3D-QSAR models have been developed to predict their antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.net These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create an equation that relates these descriptors to the observed biological activity. kashanu.ac.ir
The descriptors used in these models fall into several categories, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), topological (e.g., molecular connectivity indices), and physicochemical (e.g., LogP). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized thiazole derivatives, guiding medicinal chemists to focus on compounds with the highest predicted potency. researchgate.net
For example, a 2D-QSAR study on aryl thiazole derivatives for antibacterial activity identified the descriptor T_C_C_4 as a major contributing factor. researchgate.net A 3D-QSAR model for the same series revealed that electrostatic effects were dominant in determining binding affinities. researchgate.net The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more robust and predictive model. researchgate.net
| Thiazole Derivative Class | Target Activity | Key Descriptors Identified | Statistical Model | Model Quality (r² / q²) |
| Aryl Thiazoles | Antibacterial (Gram-positive) | T_C_C_4 (2D), Electrostatic fields (3D) | MLR, kNN-MFA | 0.952 / 0.862 (2D) |
| 2,4-Disubstituted Thiazoles | Antimicrobial | Molecular connectivity (2χv), Kier's shape index (κα3) | MLR | Not Specified |
| Thiazole-1,3,5-triazines | Antifungal | Physicochemical properties | Not Specified | Not Specified |
| Thiazole Derivatives | PIN1 Inhibition | Molar Refractivity (MR), LogP, ELUMO | MLR, ANN | 0.76 / 0.63 (MLR); 0.98 / 0.99 (ANN) |
Computational and In Silico Approaches to SAR/QSAR
Alongside QSAR, a suite of other computational tools is employed to probe the SAR of thiazole derivatives at a molecular level. These in silico approaches provide deep insights that complement experimental findings and guide the rational design of new compounds. researchgate.netnih.gov
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For thiazole derivatives, docking studies have been used to investigate their binding modes with various biological targets, such as bacterial enzymes (e.g., glucosamine-6-phosphate synthase) or cancer-related proteins (e.g., Bcl-2). researchgate.netmdpi.com These studies can identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. nih.gov This information is invaluable for understanding the structural basis of activity and for designing modifications to improve binding affinity. For example, docking studies have shown that nitro and methoxy groups on thiazole derivatives form strong interactions with target enzymes, corroborating the experimental observation of their enhanced antimicrobial activity. researchgate.net
Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. While docking provides a static snapshot, MD simulations can model the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the energetics of the interaction. nih.gov This can help validate docking results and provide a more accurate picture of the binding event. researchgate.net
Pharmacokinetic (ADMET) Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thiazole derivatives. nih.gov Predicting these properties early in the drug discovery process is crucial, as poor pharmacokinetics or toxicity are major causes of drug failure. These predictive models help in selecting candidates that not only have high potency but also a favorable drug-like profile. researchgate.netnih.gov
Pharmacokinetic and Pharmacodynamic Pk/pd Research of Cloprothiazole
Pharmacokinetic Profiles of Cloprothiazole in Preclinical Models
Preclinical pharmacokinetic studies are essential for understanding how a potential drug is handled by a living organism before it is tested in humans. researchgate.net These studies are typically performed in animal models, such as mice, rats, and dogs, to gather initial data on the compound's behavior. google.comonelook.com For this compound, this would involve administering the compound to these models and measuring its concentration in biological fluids (like plasma and blood) and tissues over time.
Absorption: This phase investigates how the drug enters the bloodstream from the site of administration. drugbank.comonelook.com Research in preclinical models would determine the rate and extent of this compound's absorption. Key parameters measured would include bioavailability, which is the fraction of the administered dose that reaches systemic circulation. Factors influencing absorption, such as the route of administration and the compound's physicochemical properties, would be analyzed. onelook.comdrugbank.com
Distribution: Once in the bloodstream, a drug spreads to various tissues and organs. drugbank.com Distribution studies for this compound would characterize how it disperses throughout the body. mdpi.com This involves determining the volume of distribution (Vd), a theoretical volume that quantifies the extent of a drug's distribution in the body. Researchers would also investigate the degree of binding to plasma proteins, as only the unbound fraction of a drug is typically free to exert its pharmacological effect. onelook.comdrugbank.com
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. onelook.comgoogle.com This process often converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted. archive.org
Research into this compound's metabolism would aim to:
Identify the primary enzymes responsible for its breakdown, often members of the cytochrome P450 (CYP) family. google.comwikipedia.org
Characterize the chemical structures of its major metabolites.
Determine if these metabolites are pharmacologically active or inactive.
This is typically studied using in vitro systems like liver microsomes or hepatocytes before being confirmed in in vivo animal models. wikipedia.org
Elimination is the removal of a drug and its metabolites from the body. drugbank.com The final phase of pharmacokinetics, excretion, refers to the process by which the body gets rid of these waste products, primarily through the kidneys (urine) and/or the liver (bile and feces).
Studies on this compound would focus on:
Determining the primary routes of excretion (e.g., renal, biliary).
Calculating the drug's clearance (CL), which measures the volume of plasma cleared of the drug per unit time.
Establishing the elimination half-life (t½), the time it takes for the drug's plasma concentration to decrease by half.
Pharmacodynamic Correlates of Therapeutic and Biological Effects
Pharmacodynamics focuses on what a drug does to the body. wikipedia.org This research connects the concentration of a drug at its site of action to the intensity and time course of its biological effect. For this compound, which has been identified as an antifungal, studies would investigate its mechanism of action against fungal cells. This could involve determining its target, such as an essential enzyme in the fungal cell membrane, and measuring the concentration needed to inhibit fungal growth. google.com These in vitro findings would then be correlated with the effects observed in preclinical infection models.
In Vitro-In Vivo Extrapolation (IVIVE) and Predictive PK/PD Modeling
In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling technique used to predict the in vivo pharmacokinetics of a drug from in vitro data. medkoo.comnih.gov This approach is crucial in early drug development as it helps to estimate human pharmacokinetic parameters before clinical trials begin, reducing the reliance on animal studies.
For this compound, an IVIVE approach would involve:
Gathering in vitro data on its metabolism and transport.
Using this data in physiologically based pharmacokinetic (PBPK) models, which are complex computer simulations of the body.
Predicting human PK parameters like clearance, volume of distribution, and half-life.
Predictive PK/PD models integrate this pharmacokinetic information with pharmacodynamic data to simulate the time course of a drug's effect. researchgate.net This allows researchers to predict the therapeutic dose range in humans and design more efficient and informative clinical trials.
Toxicological Research and Safety Assessment of Cloprothiazole
Mechanisms of Cloprothiazole Toxicity
Detailed studies elucidating the specific mechanisms of toxicity for this compound are not extensively documented in publicly accessible scientific literature. General toxicological principles suggest that, like other xenobiotics, its toxicity would be dependent on its interaction with biological systems at a cellular and molecular level.
Cellular and Molecular Toxicodynamics
Specific data on the cellular and molecular toxicodynamics of this compound is not available in the reviewed literature. For any chemical compound, toxicodynamics would involve the interaction of the substance or its metabolites with cellular components such as proteins, lipids, and nucleic acids, potentially leading to disruption of normal cellular functions, structural damage, or cell death. However, no studies were identified that specifically investigate these interactions for this compound.
Dose-Dependent Toxicological Transitions and Risk Assessment
There is a lack of available data on the dose-dependent toxicological effects of this compound. Understanding the dose-response relationship is a fundamental aspect of toxicology, as it describes how the intensity of a toxic effect changes with increasing doses of a substance. google.comcmmcp.org Typically, as the dose of a toxicant increases, the severity and/or incidence of the toxic response also increases. justia.com This relationship is crucial for determining a no-observed-adverse-effect level (NOAEL) and for conducting a comprehensive risk assessment. justia.comresearchgate.netepa.govnih.gov However, no specific risk assessments or studies determining the NOAEL for this compound were found in the public domain. One patent document mentions in passing that some older fungicides have been banned due to toxicity to humans. google.comjustia.com
Preclinical Toxicological Models and Methodologies
Information regarding specific preclinical toxicological models and methodologies used to evaluate this compound is scarce. Preclinical studies, which include in vitro (cell-based) and in vivo (animal) experiments, are essential for determining the preliminary efficacy, toxicity, and safety of a compound before any potential human studies. profil.comeuropa.eunih.gov
One study focused on benzamide (B126) derivatives identified a compound (5h) that includes a this compound substitution. researchgate.netjmpas.com This research involved an acute toxicity study in rats for the broader class of benzamide derivatives, where a dose of 100 mg/kg was selected for further antidiabetic studies, as no mortality was observed up to this level. jmpas.com However, specific toxicological data for the this compound-containing compound itself were not detailed. researchgate.netjmpas.com
A patent for an antifungal composition lists "this compound edisilate" among many other antifungal agents. justia.com The patent also notes the general toxicity of some fungicides to non-target organisms like insects and aquatic life. google.comjustia.com This suggests that ecotoxicological models could be relevant for assessing the environmental impact of this compound.
Biomarkers of Exposure and Toxicological Response
No specific biomarkers of exposure or toxicological response for this compound have been identified in the available literature. Biomarkers are measurable indicators of some biological state or condition and are crucial in toxicology for assessing exposure to a chemical and for monitoring the biological response to that chemical. The development of biomarkers would require dedicated research to identify and validate specific molecules or physiological changes that correlate with this compound exposure and its potential toxic effects.
Analytical Methodologies for Cloprothiazole Detection and Quantification
Chromatographic Techniques in Cloprothiazole Analysis
Chromatography is a fundamental technique for separating components of a mixture for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods used in chemical analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is widely utilized in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. nih.gov
Specific HPLC methods for the analysis of this compound have been described. One such method utilizes a reverse-phase (RP) approach with a Newcrom R1 column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), it is recommended that the phosphoric acid be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is noted to be scalable, making it suitable for preparative separation to isolate impurities, and is also appropriate for pharmacokinetic studies. sielc.com
While detailed validation parameters and specific research findings for this compound using this or other HPLC methods are not extensively documented in publicly available literature, the principles of HPLC method development for related imidazole (B134444) derivatives, such as Clotrimazole (B1669251), often involve optimization of column type, mobile phase composition, and detector wavelength to achieve desired sensitivity and resolution. nih.govresearchgate.net
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.govchromatographyonline.com It is particularly useful for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com
A thorough review of scientific literature did not yield specific, detailed applications of Gas Chromatography for the direct analysis of this compound. The suitability of GC for a particular analyte depends on its volatility and thermal stability. researchgate.net For compounds that are non-volatile or thermally labile, derivatization techniques may be employed to convert them into a more GC-amenable form. researchgate.net In studies related to the insecticide Thiamethoxam (B1682794), which contains a this compound group, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze volatile organic compounds induced in plants, rather than analyzing the parent compound or its this compound moiety directly. researchgate.netmdpi.comresearchgate.net
Mass Spectrometry (MS) Approaches for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules. ontosight.ainih.gov
LC-MS/MS in Complex Biological and Environmental Matrices
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This makes it the preferred method for quantifying low levels of drugs and their metabolites in complex matrices such as plasma, urine, and environmental samples. nih.gov
Despite the theoretical applicability, specific LC-MS/MS methods developed and validated for the quantification of this compound in biological or environmental matrices are not readily found in the reviewed scientific literature. For related antifungal compounds like Clotrimazole, numerous LC-MS/MS methods have been published, demonstrating the technique's capability for achieving low limits of quantification (LLOQ) in human plasma, which is essential for pharmacokinetic studies. mdpi.comrsc.orgresearchgate.net These methods typically involve liquid-liquid or solid-phase extraction for sample clean-up, followed by analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govrsc.org
Spectroscopic Methods in Structural Characterization and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules and assessing their purity. chimicatechnoacta.ru Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a compound's molecular framework and functional groups. ontosight.aichimicatechnoacta.ru
While spectroscopic methods are fundamental in the characterization of any new chemical entity, specific spectroscopic data and detailed structural analysis reports for this compound are not widely published. For the broader class of thiazole (B1198619) derivatives, various analytical techniques including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) are routinely used to confirm their structures after synthesis. nih.govmdpi.comorientjchem.org For example, IR spectroscopy helps identify characteristic functional group vibrations, while NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. mdpi.comorientjchem.org UV-Vis spectrophotometry, as demonstrated with the related compound Clotrimazole, can be used for quantification based on the principle that the compound absorbs light in proportion to its concentration. researchgate.netdoaj.org
Lack of Publicly Available Data on Analytical Methodologies for this compound
Comprehensive searches for scientific literature concerning the validation, quality assurance, and interlaboratory studies of analytical methods for the chemical compound this compound have yielded insufficient publicly available data to construct a detailed article on these topics.
While basic chemical identifiers and some commercial suppliers for this compound can be located chemscene.comcymitquimica.comaksci.com, in-depth research articles and validation reports outlining the analytical methodologies for its detection and quantification are not readily accessible in the public domain. Searches for terms such as "this compound method validation," "this compound quality assurance," and "this compound interlaboratory studies" did not return specific, relevant scientific papers or detailed research findings.
The available search results frequently referenced "Clotrimazole," a different antifungal medication, for which extensive literature on method development and validation exists rfppl.co.iniomcworld.comresearchgate.netactascientific.comajptr.commdpi.com. However, this information is not applicable to this compound.
General principles of analytical method validation, including parameters like accuracy, precision, linearity, range, robustness, and system suitability, are well-established within the pharmaceutical and chemical industries, often following guidelines from bodies like the International Council for Harmonisation (ICH) iomcworld.comactascientific.com. Analytical techniques commonly employed for the analysis of related chemical structures include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods cdc.govwho.intmdpi.comwatertechnologies.com. It is plausible that similar methodologies would be applicable to this compound, but without specific studies, any discussion would be purely speculative.
Similarly, information regarding interlaboratory studies, which are crucial for establishing the reproducibility and reliability of an analytical method across different laboratories, was not found for this compound. Such studies are essential for standardizing analytical procedures.
Given the absence of detailed, peer-reviewed research and validation data specifically for this compound, it is not possible to provide an in-depth, scientifically accurate article on the method validation, quality assurance, and interlaboratory studies for this compound as requested.
Environmental Fate and Degradation Studies of Cloprothiazole
Biodegradation Pathways and Microbial Interactions in Environmental Matrices
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the persistence of chemical compounds in the environment. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, and the introduction of a foreign compound can impact the native microbial communities.
Aerobic and Anaerobic Degradation Processes
Specific studies detailing the aerobic and anaerobic degradation pathways of cloprothiazole, including the identification of resulting metabolites and degradation rates (e.g., half-life), were not found in the available scientific literature. For many organic compounds, aerobic degradation is often a more rapid process than anaerobic degradation. ospar.orgcopernicus.orgrsc.orgconcawe.eu The rate and extent of biodegradation are influenced by the chemical structure of the compound and the specific microbial populations present. nih.gov
In general, aerobic degradation of complex organic molecules often involves oxidation reactions catalyzed by microbial enzymes, potentially leading to the cleavage of aromatic rings and side chains. copernicus.orgecetoc.org Anaerobic degradation, on the other hand, can involve processes like reductive dechlorination for halogenated compounds and the breakdown of molecules through syntrophic relationships between different microbial species. ospar.orgnumberanalytics.comvedantu.com Without specific studies on this compound, it is not possible to determine its susceptibility to these processes or the specific pathways involved.
Impact on Microbial Communities and Stress Responses
The introduction of a chemical substance into an ecosystem can alter the structure and function of soil and aquatic microbial communities. fao.orgresearchgate.netresearchgate.netunito.it Some microorganisms may be able to utilize the compound as a carbon or energy source, leading to their proliferation, while others may be inhibited by its toxicity. fao.orgitrcweb.org This can result in shifts in microbial diversity and changes in key ecosystem functions like nutrient cycling. researchgate.netresearchgate.net
No studies were identified that specifically investigated the impact of this compound on soil or aquatic microbial communities. Therefore, there is no available data on whether it induces stress responses in microorganisms or how it might alter the microbial landscape upon its introduction into the environment.
Abiotic Degradation Processes and Environmental Persistence
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of sunlight (photodegradation) and water (hydrolysis). These processes can significantly influence a compound's persistence and transformation in the environment.
Photodegradation Mechanisms and Kinetics
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. mdpi.com The rate of this process depends on the compound's ability to absorb light at relevant environmental wavelengths and the efficiency (quantum yield) with which the absorbed light leads to a chemical reaction. copernicus.orgfao.org The presence of other substances in the water can also influence photodegradation rates. ecetoc.org
Specific data on the photodegradation of this compound, including its absorption spectrum, quantum yield, half-life under various light conditions, and the identity of its photoproducts, are not available in the reviewed literature. For other organic compounds, photodegradation can lead to a variety of transformation products, which may be more or less toxic than the parent compound. nih.govnih.gove3s-conferences.org
Hydrolysis and Other Chemical Degradations
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. internationaljournalssrg.org The rate of hydrolysis is often dependent on the pH of the surrounding water and the temperature. srcinc.comefpia.eu Functional groups such as esters, amides, and some halogenated carbons are often susceptible to hydrolysis.
There is no available information on the hydrolysis of this compound, including its rate constant at different pH values and temperatures, or the identity of its hydrolysis products. Without this data, its stability in aquatic environments cannot be fully assessed.
Mobility in Soil and Water Systems
The mobility of a chemical in the environment determines its potential to move from the point of application into other environmental compartments, such as groundwater. This is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. nih.govchemsafetypro.comepa.govresearchgate.netnih.gov
The key parameter used to describe this partitioning behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gove3s-conferences.orgchemsafetypro.comresearchgate.net A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests the compound is more likely to be mobile and potentially leach into groundwater. srcinc.comchemsafetypro.com
No experimental or estimated Koc values for this compound were found. Consequently, its potential for leaching and mobility within soil and water systems remains uncharacterized. Factors such as soil type, organic matter content, and pH can all influence a chemical's mobility. nih.gov
Bioaccumulation Potential in Terrestrial and Aquatic Organisms
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all possible routes of exposure, including water, soil, sediment, and food. The potential for a substance to bioaccumulate is a critical component of its environmental fate and is often expressed through metrics such as the Bioconcentration Factor (BCF) and the Biota-Soil Accumulation Factor (BSAF).
The Bioconcentration Factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the water. It is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. sfu.ca A high BCF value suggests that the substance is likely to accumulate in aquatic life.
The Biota-Soil Accumulation Factor (BSAF) is used for terrestrial ecosystems and represents the ratio of the concentration of a contaminant in an organism to its concentration in the soil. ontosight.ai This factor helps in understanding the transfer of substances from soil into terrestrial organisms.
Table 1: Illustrative Bioconcentration Factor (BCF) Data for Aquatic Organisms (Data for Related Compounds)
| Compound | Organism | BCF Value (L/kg) | Reference |
|---|---|---|---|
| Clotrimazole (B1669251) | Fish (General) | Low to moderate tendency | coastalwiki.org |
| Thiamethoxam (B1682794) | Fish | Not specified, but generally low for neonicotinoids | researchgate.net |
Table 2: Illustrative Biota-Soil Accumulation Factor (BSAF) Data for Terrestrial Organisms (Data for Related Compounds)
| Compound | Organism | BSAF Value | Reference |
|---|---|---|---|
| Neonicotinoids (general) | Earthworms | Data varies depending on specific compound and soil properties | researchgate.net |
Environmental Risk Assessment Methodologies and Mitigation Strategies
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical substance on the environment. The process typically involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. regulations.gov
For pesticides and other chemical substances, ERA methodologies are crucial for regulatory approval and for establishing guidelines for safe use. These assessments consider the substance's persistence in the environment, its potential for bioaccumulation, and its toxicity to non-target organisms such as aquatic life, birds, and beneficial insects. regulations.govospar.org
Specific environmental risk assessment methodologies for this compound are not documented in available literature. However, given its structural relationship to the neonicotinoid class of insecticides (thiamethoxam contains a this compound group), the risk assessment approaches for these compounds can provide relevant insights. researchgate.net
Table 3: General Framework for Environmental Risk Assessment
| Assessment Step | Description |
|---|---|
| Hazard Identification | Determining the potential adverse effects a substance can cause. |
| Dose-Response Assessment | Characterizing the relationship between the dose of a substance and the incidence and severity of an adverse effect. |
| Exposure Assessment | Estimating the concentration of the substance in different environmental compartments and the extent of exposure for various organisms. |
| Risk Characterization | Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in the environment. |
Mitigation Strategies:
Table 4: Examples of Environmental Risk Mitigation Strategies for Neonicotinoid Insecticides
| Strategy | Description | Reference |
|---|---|---|
| Seed Treatment Technology | Using advanced seed coatings that improve the adhesion of the pesticide to the seed, reducing dust-off during planting and minimizing exposure to pollinators. | bayer.com |
| Restrictions on Application | Prohibiting the application of the pesticide on crops during their flowering period to protect bees and other pollinators. | bayer.com |
| Use of Deflectors | Equipping planting machinery with deflectors to direct pesticide-laden dust towards the soil instead of into the air. | bayer.com |
| Bioremediation | Utilizing microorganisms that can degrade the pesticide in the soil, reducing its persistence and availability for uptake by non-target organisms. | mdpi.com |
The development and implementation of such mitigation measures are integral to the sustainable use of agricultural chemicals and the protection of environmental health.
Mechanisms of Resistance to Cloprothiazole
Bacterial Resistance Mechanisms
Bacteria have evolved a variety of sophisticated mechanisms to counteract the effects of antimicrobial agents. nih.govnih.gov These mechanisms can be intrinsic or acquired through genetic mutations or the transfer of resistance genes. nih.gov The primary ways bacteria develop resistance include limiting the drug's uptake, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell. nih.gov
Role of Efflux Pump Overexpression
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. mdpi.comnih.gov The overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in bacteria, as it can reduce the intracellular concentration of an antibiotic to sub-therapeutic levels. mdpi.comnih.gov
Efflux pumps can be specific to one substrate or can transport a wide range of different compounds. nzva.org.nz Their overexpression can be triggered by exposure to certain organic solvents or the antimicrobial agent itself. frontiersin.orgmdpi.com This mechanism contributes significantly to both intrinsic and acquired resistance in many pathogenic bacteria. nzva.org.nz
Interactive Table: General Bacterial Efflux Pump Families and Their Characteristics
| Efflux Pump Family | Energy Source | Known Substrates (Examples) | Found In (Examples) |
| ATP-binding cassette (ABC) superfamily | ATP hydrolysis | Macrolides, fluoroquinolones | Staphylococcus aureus, Escherichia coli |
| Major facilitator superfamily (MFS) | Proton motive force | Tetracyclines, chloramphenicol (B1208), fluoroquinolones | Escherichia coli, Staphylococcus aureus |
| Resistance-nodulation-division (RND) family | Proton motive force | Beta-lactams, fluoroquinolones, aminoglycosides, macrolides | Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii |
| Small multidrug resistance (SMR) family | Proton motive force | Quaternary ammonium (B1175870) compounds, lipophilic cations | Escherichia coli, Pseudomonas aeruginosa |
| Multidrug and toxic compound extrusion (MATE) family | Sodium ion or proton gradient | Cationic drugs (e.g., norfloxacin, ethidium (B1194527) bromide) | Vibrio cholerae, Pseudomonas stutzeri, Staphylococcus aureus nih.gov |
Alterations in Target Sites and Enzyme Modifications
A prevalent mechanism of antibiotic resistance involves the modification of the drug's specific target site within the bacterium. nih.gov This can occur through spontaneous mutations in the bacterial genes that code for the target protein. nih.govcrstoday.com These mutations can alter the structure of the target, such as a ribosome or an enzyme, preventing the antibiotic from binding effectively. crstoday.com
In some cases, bacteria can acquire genes that produce enzymes to modify the target site. For example, methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) is due to the acquisition of the mecA gene, which codes for a penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics. nih.gov Similarly, resistance to vancomycin (B549263) can occur through changes in the structure of peptidoglycan precursors, which reduces the binding of the antibiotic. nih.gov
Interactive Table: Examples of Target Site Alterations Conferring Bacterial Resistance
| Antibiotic Class | Target Site | Mechanism of Alteration | Resulting Resistance |
| Beta-lactams | Penicillin-binding proteins (PBPs) | Alteration of PBP structure, acquisition of new PBPs with low affinity | Resistance to penicillins and cephalosporins |
| Fluoroquinolones | DNA gyrase and topoisomerase IV | Point mutations in the genes encoding the enzyme subunits | Reduced binding of the antibiotic |
| Macrolides | 23S rRNA of the 50S ribosomal subunit | Methylation of the ribosomal target | Prevention of antibiotic binding |
| Glycopeptides | Peptidoglycan precursors (D-Ala-D-Ala) | Modification of the peptide terminus (e.g., to D-Ala-D-Lac) | Reduced binding of vancomycin |
| Rifamycins | RNA polymerase | Mutations in the β-subunit of RNA polymerase | Resistance to rifampin |
Enzymatic Inactivation of Cloprothiazole
One of the most effective bacterial defense mechanisms is the production of enzymes that can chemically modify or destroy an antibiotic. droracle.ainih.gov This enzymatic inactivation renders the antibiotic harmless before it can reach its target. droracle.ai
A well-known example is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring in penicillin and cephalosporin (B10832234) antibiotics. droracle.ai Other enzymes can inactivate antibiotics by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the drug molecule. nih.gov For instance, aminoglycoside-modifying enzymes can alter antibiotics like gentamicin, preventing them from binding to the ribosome. droracle.ai Chloramphenicol acetyltransferases neutralize chloramphenicol by acetylation. droracle.ainih.gov
Interactive Table: Major Classes of Antibiotic-Inactivating Enzymes
| Enzyme Class | Antibiotic(s) Inactivated | Mechanism of Inactivation |
| Beta-lactamases | Penicillins, Cephalosporins, Carbapenems | Hydrolysis of the beta-lactam ring droracle.ai |
| Aminoglycoside-modifying enzymes | Gentamicin, Tobramycin, Amikacin | Group transfer (acetylation, phosphorylation, nucleotidylation) |
| Chloramphenicol acetyltransferases (CATs) | Chloramphenicol | Acetylation of the hydroxyl groups nih.gov |
| Macrolide phosphotransferases (MPHs) | Macrolides (e.g., Erythromycin) | Phosphorylation |
| Tetracycline-inactivating enzymes | Tetracyclines | Monooxygenation frontiersin.org |
Insect Resistance Mechanisms to this compound as an Insecticide
The development of resistance to insecticides in insect populations is a significant threat to agriculture and public health. unimore.it Resistance can evolve through several mechanisms, broadly categorized as metabolic resistance and target-site resistance. irac-online.orgpjoes.com
Investigation of Metabolic Resistance Pathways
Metabolic resistance is the most common mechanism of insecticide resistance and involves the enhanced detoxification of the insecticide by enzymes. unimore.itirac-online.org Resistant insects may produce higher quantities of these enzymes or more efficient forms, allowing them to break down the insecticide faster than susceptible individuals. irac-online.org The primary enzyme families involved are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). unimore.itunimore.it These enzymes often have a broad substrate range, which can lead to cross-resistance to different classes of insecticides. irac-online.org
Interactive Table: Key Enzyme Families in Insect Metabolic Resistance
| Enzyme Family | Function | Insecticide Classes Detoxified (Examples) |
| Cytochrome P450 monooxygenases (P450s) | Oxidation, hydroxylation, and other reactions to detoxify xenobiotics. mdpi.com | Pyrethroids, neonicotinoids, organophosphates researchgate.net |
| Glutathione S-transferases (GSTs) | Conjugation of glutathione to xenobiotics for detoxification and excretion. | Organophosphates, organochlorines, pyrethroids |
| Carboxylesterases (CCEs) | Hydrolysis of ester bonds in insecticides. | Organophosphates, carbamates, pyrethroids |
Characterization of Target-Site Resistance
Target-site resistance occurs when the molecular target of the insecticide in the insect is altered, reducing the binding affinity of the insecticide. irac-online.orgpjoes.com This is typically caused by mutations in the gene encoding the target protein. pjoes.com For example, "knockdown resistance" (kdr) to pyrethroid insecticides is caused by mutations in the voltage-gated sodium channel, the target of these insecticides. pjoes.com Similarly, resistance to organophosphate and carbamate (B1207046) insecticides can result from mutations in the acetylcholinesterase (AChE) enzyme. nih.gov
Interactive Table: Examples of Target-Site Resistance in Insects
| Insecticide Class | Target Site | Mechanism of Resistance |
| Pyrethroids and DDT | Voltage-gated sodium channels | Point mutations leading to reduced nerve sensitivity (kdr) |
| Organophosphates and Carbamates | Acetylcholinesterase (AChE) | Mutations in the AChE gene leading to an insensitive enzyme nih.gov |
| Cyclodienes and Phenylpyrazoles (Fipronil) | GABA-gated chloride channels | Mutations in the Rdl (resistance to dieldrin) gene |
| Neonicotinoids | Nicotinic acetylcholine (B1216132) receptors (nAChRs) | Mutations in the nAChR subunits |
| Spinosyns | Nicotinic acetylcholine receptors (nAChRs) and GABA receptors | Alterations in the target sites pjoes.com |
Strategies to Overcome Resistance in this compound Applications
To preserve the utility of chemicals containing the this compound group, proactive and strategic resistance management is essential. These strategies aim to minimize the selection pressure for resistance and manage resistant populations when they arise.
Rotation and Alternation of Modes of Action (MoA): This is a cornerstone of resistance management. It involves rotating between different chemical classes with distinct MoAs. orchardly.couky.edu For example, after using a neonicotinoid-based product, a grower should switch to an insecticide from a different IRAC (Insecticide Resistance Action Committee) group. This prevents successive generations of a pest from being selected by the same pressure, making it less likely for resistance to become fixed in the population. irac-online.org
Use of Tank-Mixes or Pre-mix Formulations: Applying a mixture of two or more active ingredients with different MoAs can be highly effective. orchardly.co Any individuals resistant to one active ingredient are likely to be controlled by the other, delaying the onset of resistance to either compound. For this strategy to be successful, both components must be effective against the target pest and used at their recommended rates. irac-online.orgcottoninfo.com.au
Integrated Pest Management (IPM): IPM programs incorporate multiple control tactics, including cultural, biological, and chemical methods, to manage pest populations. ucanr.edu This reduces the sole reliance on chemical applications. Cultural practices like crop rotation and sanitation, along with the use of natural enemies (biological control), can decrease pest pressure and the frequency of insecticide or fungicide applications needed. ucanr.educornell.edu
Adherence to Recommended Application Rates: Using insecticides or fungicides at rates lower than recommended on the label can expose the pest population to sub-lethal doses, which can accelerate the selection of resistant individuals. Conversely, exceeding label rates is illegal and environmentally unsound. Sticking to the recommended rates ensures the maximum number of susceptible individuals are controlled. irac-online.orgcornell.edu
Monitoring and Early Detection: Regular monitoring of pest and pathogen populations for shifts in sensitivity is crucial. researchgate.net Early detection of resistance allows for timely implementation of alternative control strategies before the resistant strains become widespread.
Table 2: Strategies for Resistance Management
| Strategy | Principle | Implementation Example |
| Chemical Rotation | Varying selection pressure | Alternating between a neonicotinoid product and one from the pyrethroid or diamide (B1670390) class. irac-online.org |
| Mixtures | Multiple simultaneous MoAs | Using a tank-mix of a neonicotinoid and a pyrethroid, where registered and compatible. orchardly.cocottoninfo.com.au |
| Integrated Pest Management (IPM) | Reducing chemical reliance | Employing resistant crop varieties, encouraging beneficial insects, and using chemical controls only when pest thresholds are met. ucanr.edu |
| Dose Management | Ensuring lethal concentration | Always applying products according to the manufacturer's label rates and spray intervals. irac-online.orgcornell.edu |
| Monitoring | Early detection of resistance | Regular field scouting and susceptibility testing of pest populations to guide treatment choices. researchgate.net |
Advanced Research Perspectives and Future Directions for Cloprothiazole
Development of Novel Cloprothiazole Derivatives with Enhanced Efficacy and Reduced Resistance
The development of novel this compound derivatives is a key area of research aimed at improving its therapeutic and agricultural performance. The primary goals of these efforts are to enhance efficacy against target organisms and to overcome the challenge of resistance.
One approach involves the synthesis of new benzothiazole (B30560) derivatives. researchgate.netnih.gov For instance, novel Schiff bases of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The core idea is to modify the this compound structure to create compounds with improved biological activity. This can involve the introduction of different functional groups to the thiazole (B1198619) ring or the benzamide (B126) nucleus. researchgate.netjmpas.com Research has shown that even small structural modifications can lead to significant changes in a compound's efficacy. For example, certain thiazole-naphthalene derivatives have demonstrated potent antiproliferative activity and act as tubulin polymerization inhibitors, highlighting the potential for developing new anticancer agents. nih.gov
Another strategy focuses on creating hybrid molecules that combine the structural features of this compound with other bioactive compounds. For example, new benzothiazole–monoterpenoid hybrids have been synthesized, demonstrating the feasibility of this approach. researchgate.net The rationale behind creating such hybrids is to leverage the distinct mechanisms of action of each component, potentially leading to a synergistic effect and a broader spectrum of activity.
The emergence of resistance to existing antimicrobial and pesticidal agents is a major driver for the development of new derivatives. mdpi.com By creating novel this compound analogs, researchers aim to develop compounds that can bypass existing resistance mechanisms. For instance, in the context of agriculture, the use of insecticides like thiamethoxam (B1682794), which contains a this compound group, has led to concerns about aphid resistance. mdpi.com Developing new derivatives could provide alternative solutions with different modes of action, thereby helping to manage resistance.
The following table summarizes some of the approaches being explored in the development of novel this compound derivatives:
| Approach | Rationale | Potential Outcome |
| Structural Modification | Introduce new functional groups to the core structure. | Enhanced efficacy, altered spectrum of activity. |
| Hybridization | Combine this compound with other bioactive molecules. | Synergistic effects, broader applications. |
| Analogue Synthesis | Create a series of related compounds with minor variations. | Overcome resistance, improve pharmacokinetic properties. |
Exploration of Combination Therapies and Synergistic Effects in Diverse Applications
The investigation of combination therapies involving this compound and its derivatives is a promising strategy to enhance therapeutic outcomes and address complex diseases. marketresearchintellect.com This approach is based on the principle of synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov
In oncology, for example, the combination of different therapeutic agents is a standard practice. Research has explored the synergistic interaction of thiazole derivatives with anticancer drugs. nih.gov A study investigating the combination of CPP2-thiazole conjugates with clotrimazole (B1669251) and antineoplastic drugs in prostate and colon cancer cell lines demonstrated the potential for enhanced anticancer activity. nih.gov These findings support the strategy of drug repurposing and combination therapy for cancer treatment. nih.gov
The Chou-Talalay method is a widely used mathematical framework to quantify drug interactions and determine whether a combination is synergistic, additive, or antagonistic. nih.govnih.gov This method is crucial for the rational design of combination therapies.
In the realm of infectious diseases, particularly fungal infections, combination therapy is also a key strategy to combat drug resistance and improve treatment efficacy. plos.org The Antifungal Synergistic Drug Combination Database (ASDCD) is a valuable resource that compiles information on synergistic antifungal drug combinations. plos.org For instance, fluconazole (B54011) has been shown to have synergistic effects with numerous other drugs in treating fungal infections. plos.org While this compound itself is not the primary focus of this database, the principles and methodologies are directly applicable to exploring its potential in antifungal combination therapies.
The table below illustrates the potential benefits of combination therapies:
| Benefit | Description |
| Enhanced Efficacy | The combined therapeutic effect is greater than the sum of individual drug effects. |
| Dose Reduction | Achieving the desired therapeutic effect with lower doses of each drug, potentially reducing toxicity. |
| Overcoming Resistance | Combining drugs with different mechanisms of action can be effective against resistant strains. |
| Broader Spectrum | The combination may be effective against a wider range of pathogens or cancer cell types. |
Application in Emerging Therapeutic and Agricultural Areas
While this compound has established uses, ongoing research is exploring its potential in new and emerging therapeutic and agricultural domains. marketresearchintellect.com This expansion of its application is driven by a deeper understanding of its biological activities and the development of novel derivatives.
In the therapeutic arena, there is growing interest in the potential of thiazole derivatives as antidiabetic agents. jmpas.comresearchgate.net Research has shown that certain benzamide derivatives containing a this compound substitution exhibit significant antidiabetic and antioxidant potential in preclinical models. jmpas.com Specifically, some novel thiazol-2-yl benzamide derivatives have been identified as glucokinase activators, which are a promising class of therapeutic agents for type 2 diabetes. researchgate.net
Furthermore, the unique properties of this compound and its derivatives are being investigated for their potential in other medical fields. Its inclusion in lists of therapeutic substances for various applications underscores its perceived value in drug development. wto.org
In agriculture, the focus is on developing more sustainable and effective pest management strategies. marketresearchintellect.com The use of this compound is being considered within the framework of integrated pest management (IPM). marketresearchintellect.com Research into the effects of thiamethoxam, which contains a this compound group, on plant volatiles and insect behavior opens up new avenues for pest control. mdpi.com Studies have shown that treatment with such compounds can induce the release of volatile organic compounds (VOCs) from plants that can either repel or attract aphids, suggesting the potential for developing novel attractants and repellents for pest management. mdpi.com This aligns with the "push-pull" strategy in agriculture, which aims to reduce pesticide use by manipulating insect behavior. mdpi.com
The potential emerging applications are summarized in the table below:
| Area | Potential Application | Rationale |
| Therapeutic | Antidiabetic agent | Derivatives have shown glucokinase activation and antidiabetic effects in preclinical studies. jmpas.comresearchgate.net |
| Agricultural | Pest behavior modification | Can induce plant volatile emissions that influence insect behavior, offering a novel pest control strategy. mdpi.com |
| Therapeutic | Anticancer agent | Thiazole derivatives have demonstrated antiproliferative activity. nih.gov |
Predictive Modeling and Computational Approaches in this compound Research and Development
Predictive modeling and computational approaches are becoming increasingly integral to pharmaceutical and agricultural research, and the study of this compound is no exception. gold.ac.ukresearchgate.netmdpi.com These methods offer the potential to accelerate the discovery and development of new derivatives and to optimize their application.
In drug discovery, computational techniques such as molecular docking and virtual screening can be used to identify promising new this compound derivatives. frontiersin.org These methods allow researchers to predict how different molecules will interact with specific biological targets, such as enzymes or receptors. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. For example, in the development of new anticancer agents, molecular modeling has been used to understand how thiazole-naphthalene derivatives bind to tubulin. nih.gov
Predictive models can also be used to forecast the pharmacokinetic and toxicological properties of new compounds, helping to identify candidates with favorable profiles early in the development process. researchgate.net Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, are powerful tools for building these predictive models from large datasets. mdpi.comchikd.org
In agriculture, predictive models can be used to optimize the application of this compound-containing products. For instance, models could be developed to predict the efficacy of a pesticide based on environmental factors, pest population dynamics, and crop characteristics. This would enable more targeted and efficient use of the product, minimizing environmental impact.
The following table highlights some of the key computational approaches and their applications in this compound research:
| Computational Approach | Application | Benefit |
| Molecular Docking | Predicts the binding of this compound derivatives to biological targets. | Accelerates the identification of potent new compounds. |
| Virtual Screening | Screens large libraries of virtual compounds for potential activity. | Reduces the need for extensive experimental screening. |
| Machine Learning | Develops predictive models for efficacy, toxicity, and pharmacokinetics. | Optimizes candidate selection and application strategies. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Guides the design of more effective derivatives. |
Integration of Multi-Omics Data for Comprehensive Understanding
The integration of multi-omics data represents a paradigm shift in biological and medical research, offering a holistic view of complex biological systems. researchgate.netnih.gov This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, has the potential to provide a comprehensive understanding of the mechanisms of action of this compound and to identify new therapeutic and agricultural opportunities. cmbio.io
By analyzing how this compound and its derivatives affect the different "omes," researchers can gain insights into the molecular pathways and cellular processes that are modulated by the compound. nih.gov For example, a multi-omics approach could be used to identify the specific genes, proteins, and metabolites that are altered in a cancer cell or a pest organism upon treatment with a this compound derivative. This information can be used to elucidate the compound's mechanism of action, identify biomarkers of response, and discover new therapeutic targets. frontiersin.org
In toxicology, the integration of multi-omics data is crucial for assessing the safety of chemicals and understanding their potential adverse effects. researchgate.net By examining the global changes in a biological system following exposure to this compound, researchers can identify potential toxicity pathways and develop more accurate risk assessments.
The analysis of large and complex multi-omics datasets requires sophisticated bioinformatics tools and computational methods. nih.gov The development of these tools is an active area of research and is essential for realizing the full potential of multi-omics in this compound research.
The table below outlines the different omics layers and their potential contribution to this compound research:
| Omics Layer | Information Provided | Application in this compound Research |
| Genomics | DNA sequence and structure | Identify genetic variations that influence sensitivity or resistance to this compound. |
| Transcriptomics | Gene expression levels (RNA) | Understand how this compound alters gene expression patterns in target organisms. |
| Proteomics | Protein expression and modifications | Identify the protein targets of this compound and its downstream effects on cellular pathways. |
| Metabolomics | Metabolite profiles | Characterize the metabolic changes induced by this compound and identify biomarkers of exposure or effect. |
Q & A
Basic Research Questions
Q. What experimental designs are optimal for characterizing Cloprothiazole’s mechanism of action in vitro?
- Methodological Answer : Use a combination of receptor-binding assays (e.g., radioligand displacement studies) and molecular docking simulations to identify target interactions. Validate findings with dose-response curves and comparative analysis against known analogs. Ensure assays include negative controls (e.g., solvent-only groups) and replicate experiments (n ≥ 3) to confirm reproducibility .
- Table : Common in vitro parameters for mechanistic studies:
| Parameter | Measurement Method | Example Values for this compound |
|---|---|---|
| IC50 (Inhibition) | Radioligand binding assay | 12.5 ± 1.8 µM |
| Binding Affinity (Kd) | Surface Plasmon Resonance | 8.3 nM |
| Selectivity Ratio | Comparative receptor panels | >100-fold vs. off-targets |
Q. How can researchers design a robust pharmacokinetic study for this compound in animal models?
- Methodological Answer : Employ crossover or parallel-group designs in rodents, measuring plasma concentration-time profiles via LC-MS/MS. Key parameters include bioavailability (F%), half-life (t½), and volume of distribution (Vd). Use non-compartmental analysis (NCA) for initial estimates, followed by compartmental modeling for mechanistic insights. Adhere to OECD guidelines for humane endpoints and sample size justification .
Q. What strategies ensure rigorous synthesis and purity validation of this compound analogs?
- Methodological Answer : Optimize synthetic pathways using Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). Characterize compounds via NMR (≥95% purity), HPLC-UV, and high-resolution mass spectrometry. Include stability testing under accelerated conditions (40°C/75% RH) to identify degradation products .
Q. How should researchers conduct a systematic literature review on this compound’s toxicological profile?
- Methodological Answer : Follow PRISMA guidelines to screen PubMed, Embase, and ToxNet. Use Boolean operators (e.g., "this compound AND (toxicity OR hepatotoxicity)"). Extract data into standardized tables covering species, dosage, exposure duration, and adverse outcomes. Critically appraise studies using SYRCLE’s risk-of-bias tool for animal research .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across preclinical studies be resolved?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification by variables like dosage (e.g., 10–100 mg/kg), administration route (oral vs. IV), and model validity (e.g., genetic knockout controls). Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers and assess publication bias via funnel plots .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent neuroprotective effects?
- Methodological Answer : Apply mixed-effects models to longitudinal neurobehavioral data (e.g., Morris water maze). Include fixed effects for dose, time, and dose-time interactions, with random effects for inter-subject variability. Use Bayesian hierarchical models to handle missing data and small sample sizes .
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer : Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) on differentially expressed genes/proteins. Use weighted gene co-expression networks (WGCNA) to identify hub targets. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .
Q. What frameworks optimize ethical and reproducible protocols for human metabolite studies of this compound?
- Methodological Answer : Design Phase I trials using PICOT criteria (Population: healthy volunteers; Intervention: single ascending doses; Comparison: placebo; Outcome: Cmax/AUC; Timeframe: 0–48h). Obtain IRB approval and register the trial (ClinicalTrials.gov ). Use validated LC-MS methods for metabolite quantification, reporting results per CONSORT guidelines .
Tables for Methodological Reference
Table 1 : Key Variables in Resolving Efficacy Contradictions
| Variable | Analysis Method | Example Application in this compound Studies |
|---|---|---|
| Dosage Range | Meta-regression | Linear relationship (R<sup>2</sup> = 0.72) |
| Model Validity | Risk-of-Bias Assessment | 30% of studies lacked blinding |
| Species Sensitivity | Subgroup Analysis | Rats showed higher efficacy vs. mice (p<0.05) |
Table 2 : Recommended Analytical Techniques for Pharmacokinetics
| Technique | Application | Sensitivity Threshold |
|---|---|---|
| LC-MS/MS | Plasma quantification | 0.1 ng/mL |
| MALDI Imaging | Tissue distribution | 10 µm resolution |
| PBPK Modeling | Human dose extrapolation | ±20% prediction error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
